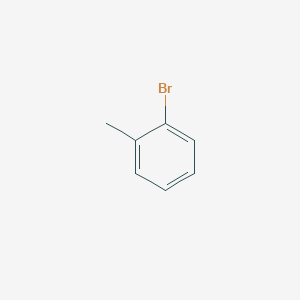

2-Bromotoluene

Vue d'ensemble

Description

2-Bromotoluene (CAS: 95-46-5), also known as o-bromotoluene, is an aromatic halogenated compound with the molecular formula C₇H₇Br and a molecular weight of 171.04 g/mol. It is a colorless liquid immiscible with water but soluble in organic solvents such as alcohol, ether, and benzene . Its ortho-substituted bromine atom introduces steric and electronic effects that influence its reactivity in synthetic applications, including cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and catalytic amination .

It is listed under multiple regulatory frameworks, including the US TSCA and Canada DSL .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromotoluene can be synthesized through several methods. One common laboratory method involves the diazotization of o-toluidine followed by treatment with copper(I) bromide. The process begins with the addition of hydrobromic acid to o-toluidine, followed by the dropwise addition of sodium nitrite solution at low temperatures (0-5°C). The reaction mixture is then treated with copper powder, and the temperature is gradually increased to 25-30°C. The resulting oily substance is distilled with steam and washed with alkali and sulfuric acid to obtain purified this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by brominating toluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at elevated temperatures to ensure complete bromination .

Analyse Des Réactions Chimiques

2-Bromotoluene undergoes various chemical reactions, including:

Substitution Reactions:

Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide or potassium hydroxide in the presence of a phase-transfer catalyst.

Electrophilic Substitution: The methyl group on the benzene ring activates the ortho and para positions, making this compound susceptible to electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Oxidation Reactions:

- The methyl group in this compound can be oxidized to form 2-bromobenzoic acid using strong oxidizing agents like potassium permanganate or chromic acid .

Reduction Reactions:

- The bromine atom can be reduced to form toluene using reducing agents such as zinc and hydrochloric acid.

Major Products:

2-Bromobenzoic Acid: Formed by the oxidation of the methyl group.

2-Bromobenzaldehyde: Formed by partial oxidation of the methyl group.

Applications De Recherche Scientifique

Chemical Synthesis

1. Synthesis of Organic Compounds

2-Bromotoluene is primarily used as a building block in organic synthesis. It serves as an intermediate in the production of various compounds, including pharmaceuticals and agrochemicals. One notable application is in the synthesis of (±)-isocomene via Suzuki coupling reactions with phenylboronic acid using palladium catalysts .

2. Suzuki Coupling Reactions

The compound is frequently utilized in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. In these reactions, this compound reacts with boronic acids to yield biaryl compounds, which are crucial in the development of various materials and pharmaceuticals .

Pharmaceutical Applications

1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

this compound plays a vital role in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), such as meclofenamic acid and mefenamic acid. These drugs are widely used for their analgesic and anti-inflammatory properties .

2. Chemical Intermediates

In the pharmaceutical industry, this compound is employed as a precursor for synthesizing other biologically active compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development processes .

Industrial Applications

1. Solvent Properties

Due to its solvent capabilities, this compound is used for dissolving fats, waxes, and resins. This property is particularly beneficial in various industrial applications where solubility is crucial for processing materials .

2. Chemical Manufacturing

In addition to its role as a solvent, this compound is utilized in the manufacture of other organic compounds. Its reactivity allows it to participate in numerous chemical reactions, contributing to the production of diverse chemical products .

Case Study 1: Synthesis of Biaryls

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through palladium-catalyzed Suzuki coupling reactions. The research highlighted the high yields and selectivity achieved when using this compound as a starting material, emphasizing its significance in organic synthesis .

Case Study 2: Development of NSAIDs

Research focused on the synthesis pathways involving this compound for producing NSAIDs revealed that modifications to reaction conditions could enhance yields and reduce by-products. This study provided insights into optimizing pharmaceutical manufacturing processes using this compound .

Data Summary

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for various organic compounds | Enables formation of complex molecules |

| Pharmaceutical Industry | Precursor for NSAIDs | Essential for developing pain relief medications |

| Industrial Solvent | Dissolving fats, waxes, resins | Effective medium for chemical reactions |

| Chemical Manufacturing | Intermediate in various chemical processes | Versatile reactivity enhances product diversity |

Mécanisme D'action

The mechanism of action of 2-bromotoluene primarily involves its role as a reactant in various chemical reactions. In electrophilic substitution reactions, the methyl group on the benzene ring activates the ortho and para positions, facilitating the attack of electrophiles. In nucleophilic substitution reactions, the bromine atom serves as a leaving group, allowing nucleophiles to replace it under appropriate conditions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Brominated Toluene Derivatives

Structural and Reactivity Differences

The positional isomerism of brominated toluenes (2-, 3-, and 4-bromotoluene) significantly impacts their chemical behavior:

Key Observations :

- Steric Effects : The ortho isomer’s proximity to the methyl group reduces reactivity in sterically demanding reactions. For example, coupling reactions with bulky substrates (e.g., 1-bromo-2-methylnaphthalene) fail under conditions where this compound succeeds .

- Electronic Effects : Para-substituted bromine exhibits stronger electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. However, this compound’s moderate electronic effects favor specific catalytic pathways, such as α-arylation of oxindole (53% yield vs. 32% for bromobenzene) .

Performance in Cross-Coupling Reactions

This compound is widely used in palladium-catalyzed reactions. Comparative data with other aryl bromides:

Table 1: Heck Reaction with Acrylic Acid

| Substrate | Yield (%) | Conditions |

|---|---|---|

| This compound | 78 | 1.5 mol·L⁻¹ KOH, 90°C, 5 h |

| 1-Bromonaphthalene | 96 | Same as above |

| Bromobenzene | 5–65 | Requires TBAB additive |

Key Findings :

- This compound outperforms bromobenzene in Heck reactions due to its balanced electronic profile and compatibility with aqueous bases .

- Steric hindrance in ortho-substituted substrates can be mitigated using ligands like PPh₃O, enhancing reaction rates (e.g., complete conversion in <10 min) .

Table 2: Amination with Octylamine

| Substrate | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| This compound | 0.005 | 99 |

| 2-Iodotoluene | 0.05 | 96 |

Key Findings :

- This compound requires 10× less catalyst than its iodo analog, highlighting cost efficiency in industrial applications .

Environmental and Regulatory Profiles

| Parameter | This compound | 4-Bromotoluene |

|---|---|---|

| Aquatic Toxicity | Highly toxic (long-term) | Not reported in evidence |

| Regulatory Lists | US TSCA, Canada DSL | Not reported in evidence |

Key Risks :

Activité Biologique

2-Bromotoluene, an aromatic compound with the formula C₇H₈Br, is a brominated derivative of toluene. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological effects of this compound based on diverse research findings, case studies, and relevant data.

- Molecular Formula : C₇H₈Br

- Molecular Weight : 186.04 g/mol

- CAS Number : 95-46-5

1. Toxicological Effects

This compound has been studied for its toxicological properties. It exhibits moderate toxicity, with reported LD50 values of:

Toxic effects can include skin irritation and respiratory issues upon exposure. Chronic exposure may lead to more severe health impacts, including potential reproductive toxicity as evidenced by case studies involving pregnant women exposed to bromides .

Case Study 1: Exposure in Occupational Settings

A study highlighted the effects of chronic exposure to benzene, toluene, and xylene (BTX), where workers exhibited symptoms consistent with benzene poisoning. This study included two female gas station attendants who experienced miscarriages and demonstrated chromosomal abnormalities linked to their occupational exposure . While this compound was not directly analyzed in this context, it is important to note that similar aromatic compounds can contribute to these adverse health outcomes.

3. Synthesis and Derivatives

This compound serves as a precursor in the synthesis of various biologically active compounds. For example:

- It is used in the preparation of Grignard reagents, which are essential for forming new carbon-carbon bonds in organic synthesis .

- In one study, this compound was converted into phenyltriazolinone derivatives that exhibited herbicidal activity .

4. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of brominated compounds derived from toluene. While specific IC50 values for this compound are not extensively documented, related brominated derivatives have shown promising anticancer activities against various cell lines .

Data Summary

| Property | Value |

|---|---|

| Oral LD50 (mouse) | 1864 mg/kg |

| Intraperitoneal LD50 (mouse) | 1358 mg/kg |

| Antimicrobial Activity | Potentially effective |

| Synthesis Applications | Precursor for Grignard reagents and other derivatives |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromotoluene in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves electrophilic aromatic substitution, where toluene reacts with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). To ensure reproducibility, document reaction conditions (temperature, stoichiometry, and solvent) meticulously. For small-scale synthesis (<5 g), use Schlenk-line techniques under inert conditions to avoid side reactions. Purification via fractional distillation or column chromatography is critical, with purity verified by GC-MS or NMR .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR and IR spectroscopy to confirm structure and functional groups. For NMR, compare chemical shifts with literature values (e.g., aromatic protons at δ 7.2–7.5 ppm). Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (m/z = 170.973 for C₇H₇Br). Quantify purity via gas chromatography (GC) with flame ionization detection, ensuring <1% impurities. Document all spectral data in tabular format (Table 1) .

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Peaks/Data | Reference Values |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.4 (s, 3H, CH₃), δ 7.2–7.5 (m, 4H, Ar-H) | |

| IR (cm⁻¹) | 560 (C-Br), 3030 (Ar-H) | |

| GC Retention | 8.2 min (HP-5 column) |

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental and computational data on this compound's reactivity?

- Methodological Answer : Discrepancies between experimental and computational results (e.g., reaction pathways or activation energies) require systematic validation:

- Step 1 : Replicate experiments under identical conditions to rule out procedural errors.

- Step 2 : Cross-validate computational models (DFT, MD) using multiple software packages (Gaussian, ORCA).

- Step 3 : Compare solvent effects and transition states in simulations with experimental kinetics.

- Step 4 : Publish conflicting data with transparent methodology to invite peer collaboration .

Q. How can the environmental impact of this compound be assessed in aquatic ecosystems?

- Methodological Answer : Conduct ecotoxicity assays using OECD guidelines:

-

Acute Toxicity : Expose Daphnia magna to this compound (LC₅₀ determination) under controlled pH and temperature.

-

Bioaccumulation : Measure log P (octanol-water partition coefficient) via shake-flask method.

-

Long-Term Effects : Use microcosm studies to assess biodegradation rates and metabolite toxicity.

-

Regulatory Compliance : Align disposal protocols with IMDG Class 9 (Marine Pollutant) and EPA guidelines to prevent ecosystem contamination .

Table 2 : Regulatory and Ecotoxicological Parameters

Parameter Value/Classification Source LC₅₀ (Daphnia magna) 12 mg/L (96h) Biodegradability Not readily biodegradable UN Shipping Code 3082 (Marine Pollutant)

Q. Methodological Considerations for Data Integrity

Q. How should researchers design experiments to optimize this compound's regioselectivity in cross-coupling reactions?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (catalyst loading, temperature, ligand structure). For Suzuki-Miyaura coupling:

- Factor Screening : Test Pd catalysts (Pd(OAc)₂, PdCl₂) with phosphine ligands.

- Response Surface Methodology : Optimize yield and selectivity using central composite design.

- Validation : Replicate top-performing conditions (e.g., 90% yield with Pd(OAc)₂/XPhos at 80°C) and characterize products via XRD for crystallographic confirmation .

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and PPE. Monitor airborne concentrations with OSHA-approved detectors (PEL <10 ppm).

- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste.

- Disposal : Incinerate in EPA-certified facilities with scrubbing systems to prevent brominated dioxin formation. Document waste streams per RCRA regulations .

Propriétés

IUPAC Name |

1-bromo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSXJPIWXQTSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Record name | O-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024660 | |

| Record name | 2-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-bromotoluene is a clear colorless to pale beige liquid. (NTP, 1992), Colorless liquid; [HSDB] | |

| Record name | O-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3079 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

358 °F at 760 mmHg (NTP, 1992), 181.7 °C | |

| Record name | O-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

174 °F (NTP, 1992), 79 °C, 79 °C (174 °F) CLOSED CUP | |

| Record name | O-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3079 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, SOL IN ALL PROPORTIONS IN CARBON TETRACHLORIDE, Very soluble in ethanol, ether, and benzene | |

| Record name | O-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.431 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.432 @ 20 °C/4 °C | |

| Record name | O-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.9 (Air= 1) | |

| Record name | 2-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 75.9 °F (NTP, 1992), 1.04 [mmHg], Vapor pressure = 2.88 kPa (21.6 mm Hg) at 75 °C, 1.00 mm Hg @ 25 °C /Calculated from experimentally-derived coefficients/ | |

| Record name | O-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3079 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

95-46-5 | |

| Record name | O-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBG2F2VA19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-15 °F (NTP, 1992), -27.8 °C | |

| Record name | O-BROMOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19915 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.